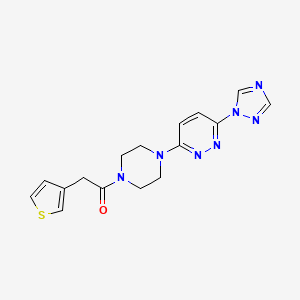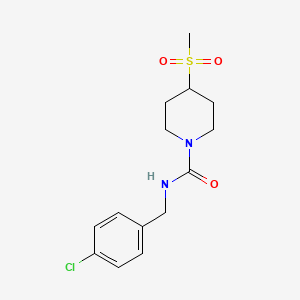![molecular formula C14H21ClN2 B2399804 methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride CAS No. 1551175-19-9](/img/structure/B2399804.png)
methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you mentioned, are a class of organic compounds known for their diverse biological activities . They contain an indole nucleus, which is aromatic in nature due to the presence of π-electrons .
Synthesis Analysis
While specific synthesis information for your compound is not available, indole derivatives can be synthesized through various methods. For instance, N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis has been reported .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varies based on the specific compound. For example, one study reported the molecular formula of a similar compound as C17H14N3O2Cl .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For instance, they have been used in the synthesis of agents for inhibiting tubulin polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, a similar compound was reported to have a melting point of 211–213°C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(2-methyl-1H-indol-3-yl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-4-11(15-3)9-13-10(2)16-14-8-6-5-7-12(13)14;/h5-8,11,15-16H,4,9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSQYAWFRXNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(NC2=CC=CC=C21)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

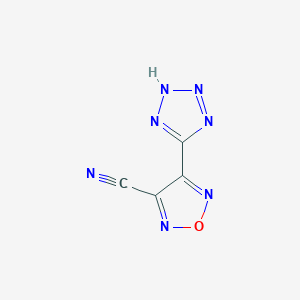
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)
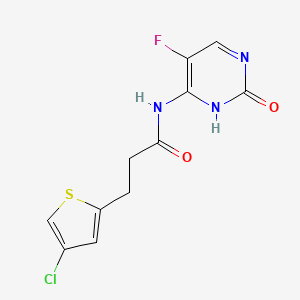
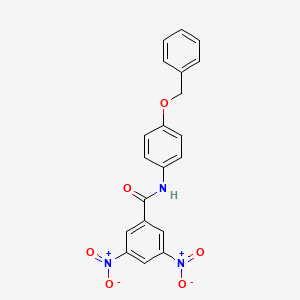
![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
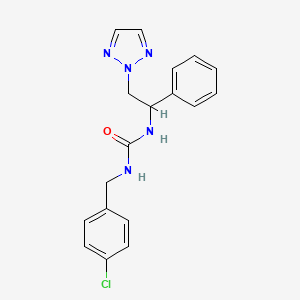
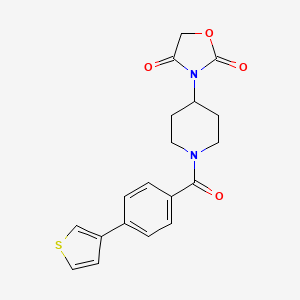
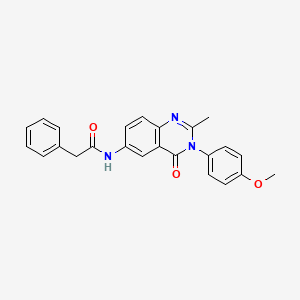
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)
